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molecular formula C7H14O2 B1315769 2-(Tetrahydro-2H-pyran-2-yl)ethanol CAS No. 38786-79-7

2-(Tetrahydro-2H-pyran-2-yl)ethanol

Cat. No. B1315769
M. Wt: 130.18 g/mol
InChI Key: XJBHWDKRZXYEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222416B2

Procedure details

To a solution of 2-(tetrahydro-pyran-2-yl)-ethanol (53.5 g, 0.41 mol) in dichloromethane (1 L) was added pyridinium chlorochromate (176.8 g, 0.82 mol) in small portions at room temperature. The dark suspension was stirred for 3 h. The mixture was filtered through a short pad of silica gel. The filtrate was concentrated in vacuo and the residue was diluted with n-hexane (400 mL). The mixture was filtered through a short pad of silica gel and the filtrate was concentrated in vacuo to afford (tetrahydro-pyran-2-yl)-acetaldehyde (38 g) as a colorless oil.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
176.8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH:8]=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
53.5 g
Type
reactant
Smiles
O1C(CCCC1)CCO
Name
Quantity
176.8 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The dark suspension was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with n-hexane (400 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(CCCC1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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